molecular formula C15H15N5O3 B2474360 2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2320574-58-9

2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2474360
CAS RN: 2320574-58-9
M. Wt: 313.317
InChI Key: ORFSHDRJRUWCPF-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound that has been widely studied in scientific research due to its potential applications in medicinal chemistry. This compound is a pyridazine derivative that exhibits unique properties that make it a promising candidate for drug development.

Scientific Research Applications

NMR Spectroscopy and Molecular Structure Analysis

Compounds similar to the one you mentioned have been synthesized and analyzed using NMR spectroscopy to determine their molecular structures and conformational dynamics. For example, Cahill and Crabb (1972) performed proton magnetic resonance studies on derivatives of hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, revealing insights into their configurations and conformations, which are crucial for understanding the chemical behavior and reactivity of such molecules (Cahill & Crabb, 1972).

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has explored the synthesis and biological evaluation of novel fluoroquinolones and piperazine derivatives for their antibacterial properties against specific pathogens, such as Mycobacterium tuberculosis. Shindikar and Viswanathan (2005) synthesized novel difluoroquinolone compounds showing significant in vivo activity against Mycobacterium tuberculosis, highlighting the potential pharmaceutical applications of such compounds (Shindikar & Viswanathan, 2005).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of piperazine and pyridine derivatives have been a subject of interest. Ishii et al. (1997) discussed a rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, leading to novel carbonylation reactions. This work demonstrates the versatility of these compounds in organic synthesis, enabling the development of new chemical reactions and pathways (Ishii et al., 1997).

Coordination Chemistry and Material Science

In coordination chemistry and material science, compounds with pyridine and piperazine derivatives have been used to synthesize coordination polymers with interesting structural and photoluminescence properties. For instance, Yu et al. (2006) synthesized 2D coordination polymers showing strong blue fluorescence, indicating potential applications in materials science and photoluminescent materials (Yu et al., 2006).

properties

IUPAC Name

2-[2-oxo-2-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-13-5-3-7-17-20(13)11-14(22)18-8-9-19(15(23)10-18)12-4-1-2-6-16-12/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFSHDRJRUWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CN2C(=O)C=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

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